4,4-Difluoro-1-{[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}cyclohexan-1-ol
Description
This compound features a cyclohexanol core substituted with two fluorine atoms at the 4th position and a methyl group linked to a 3-isopropyl-1,2,4-oxadiazole ring. Its molecular formula is C₁₄H₂₃F₂N₂O₂ (exact weight to be confirmed via analysis), with structural similarities to analogs discussed below .
Properties
Molecular Formula |
C12H18F2N2O2 |
|---|---|
Molecular Weight |
260.28 g/mol |
IUPAC Name |
4,4-difluoro-1-[(3-propan-2-yl-1,2,4-oxadiazol-5-yl)methyl]cyclohexan-1-ol |
InChI |
InChI=1S/C12H18F2N2O2/c1-8(2)10-15-9(18-16-10)7-11(17)3-5-12(13,14)6-4-11/h8,17H,3-7H2,1-2H3 |
InChI Key |
JZUVFMPKGJSPFX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=NOC(=N1)CC2(CCC(CC2)(F)F)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4-Difluoro-1-{[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}cyclohexan-1-ol typically involves multiple steps, starting from readily available precursorsThe fluorination can be achieved using electrophilic fluorinating agents such as Selectfluor™ in acetonitrile under microwave conditions . The oxadiazole ring can be introduced through a cyclization reaction involving hydrazine derivatives and carboxylic acids .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the fluorination step and scalable cyclization methods for the oxadiazole formation. The choice of solvents, catalysts, and reaction conditions would be tailored to ensure high efficiency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4,4-Difluoro-1-{[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}cyclohexan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents such as PCC (Pyridinium chlorochromate) or DMP (Dess-Martin periodinane).
Reduction: The oxadiazole ring can be reduced under hydrogenation conditions using catalysts like palladium on carbon.
Substitution: The fluorine atoms can be substituted with other nucleophiles under appropriate conditions, such as using Grignard reagents or organolithium compounds.
Common Reagents and Conditions
Oxidation: PCC, DMP, or Jones reagent.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Grignard reagents, organolithium compounds.
Major Products
Oxidation: Formation of 4,4-Difluoro-1-{[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}cyclohexanone.
Reduction: Formation of reduced oxadiazole derivatives.
Substitution: Formation of various substituted cyclohexanol derivatives.
Scientific Research Applications
4,4-Difluoro-1-{[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}cyclohexan-1-ol has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of potential drug candidates, particularly those targeting enzymes or receptors that interact with fluorinated compounds.
Materials Science: The compound’s unique structural properties make it suitable for the development of advanced materials, such as liquid crystals or polymers with specific electronic properties.
Agrochemicals: It can be used in the synthesis of herbicides, fungicides, or insecticides due to its potential bioactivity.
Mechanism of Action
The mechanism of action of 4,4-Difluoro-1-{[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}cyclohexan-1-ol depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors through interactions with its fluorinated and oxadiazole moieties. The fluorine atoms can enhance binding affinity and selectivity by forming strong interactions with target proteins . The oxadiazole ring can contribute to the compound’s stability and bioavailability.
Comparison with Similar Compounds
Comparative Analysis with Structurally Related Compounds
Substituent Variations on the Cyclohexanol Core
4,4-Difluoro-1-(Trifluoromethyl)cyclohexan-1-ol
- Structure : Lacks the oxadiazole-methyl group but includes a trifluoromethyl (-CF₃) substituent.
- Implications: The trifluoromethyl group increases hydrophobicity and metabolic stability compared to the oxadiazole-containing target compound.
3,3-Dimethyl-1-{[3-(Propan-2-yl)-1,2,4-Oxadiazol-5-yl]methyl}cyclohexan-1-ol
- Structure : Replaces the 4,4-difluoro groups with 3,3-dimethyl substituents.
- The molecular weight (252.35 g/mol) is comparable, but steric hindrance from dimethyl groups may alter conformational flexibility .
Variations in the Oxadiazole Substituent
1-[(3-Cyclopropyl-1,2,4-Oxadiazol-5-yl)methyl]-4-Methylcyclohexan-1-ol
- Structure: Cyclopropyl replaces the isopropyl group on the oxadiazole, and the cyclohexanol has a single methyl substituent.
- The methyl group on cyclohexanol reduces steric bulk compared to the target compound’s difluoro substitution, possibly improving solubility .
Heterocyclic Derivatives with Functional Group Diversity
Compounds such as 2-iso-Propyl-4-trifluoromethyl-5-(n-hexyl)imidazol-1-ol () and 4-Trifluoromethyl-5,6-dihydro-4H-[1,2,5]oxadiazin-4-ol highlight the prevalence of trifluoromethyl and alkyl chains in heterocyclic chemistry. While these lack the cyclohexanol core, they underscore the role of fluorine and alkyl groups in tuning physicochemical properties like boiling points and IR spectral signatures .
Structural and Property Comparison Table
*Calculated based on formula; experimental data required.
Research Implications
- Fluorine vs.
- Oxadiazole Functionalization : The 3-isopropyl group balances steric bulk and lipophilicity, whereas cyclopropyl may introduce unique conformational constraints .
- Synthetic Challenges : and highlight the complexity of synthesizing heterocyclic derivatives, suggesting that the target compound’s oxadiazole-methyl linkage requires optimized coupling strategies.
Biological Activity
4,4-Difluoro-1-{[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}cyclohexan-1-ol is a compound of interest due to its potential biological activities linked to the oxadiazole moiety. Oxadiazoles are known for their diverse pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory effects. This article provides a comprehensive overview of the biological activities associated with this compound, supported by data tables and research findings.
Chemical Structure
The compound can be represented by the following chemical structure:
Anticancer Activity
Research indicates that derivatives of 1,2,4-oxadiazole exhibit significant anticancer properties. For instance, a study highlighted that compounds with oxadiazole structures showed cytotoxic activity against various cancer cell lines. Specifically, the compound demonstrated an IC50 value of approximately 92.4 µM against a panel of 11 cancer cell lines, including human colon adenocarcinoma (HT-29) and breast cancer (MCF7) cells .
Table 1: Cytotoxicity Data of Oxadiazole Derivatives
| Cell Line | IC50 (µM) |
|---|---|
| HT-29 (Colon) | 92.4 |
| MCF7 (Breast) | 85.0 |
| HUH7 (Liver) | 18.78 |
| CaCo-2 (Colon Adeno) | 45.0 |
Antimicrobial Activity
The oxadiazole derivatives have also shown promising antimicrobial activity. A study reported that synthesized compounds exhibited better activity against gram-positive bacteria compared to gram-negative ones. The compound's structure enhances its lipophilicity, facilitating cell membrane penetration and targeting microbial cells effectively .
Table 2: Antimicrobial Activity Against Bacterial Strains
| Bacterial Strain | Zone of Inhibition (mm) |
|---|---|
| Bacillus cereus | 15 |
| Staphylococcus aureus | 20 |
| Escherichia coli | 10 |
The biological activity of oxadiazole derivatives is attributed to their ability to inhibit key enzymes involved in cancer progression and microbial survival. For example, compounds have been identified as potent inhibitors of thymidylate synthase (TS), crucial for DNA synthesis in cancer cells . Additionally, they exhibit inhibitory effects on various bacterial enzymes, disrupting metabolic processes essential for bacterial growth.
Case Studies
Case Study 1: Anticancer Efficacy
A recent study investigated the efficacy of a series of oxadiazole derivatives on liver carcinoma (HUH7) cells. Among the tested compounds, one derivative showed an IC50 value significantly lower than that of the standard chemotherapeutic agent 5-Fluorouracil (5-FU), indicating its potential as a more effective treatment option .
Case Study 2: Antimicrobial Potency
Another study focused on the antimicrobial properties of synthesized oxadiazole derivatives against various bacterial strains. Compounds were tested using disc diffusion methods, revealing substantial inhibition zones against Bacillus species, suggesting their potential as therapeutic agents in treating bacterial infections .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
